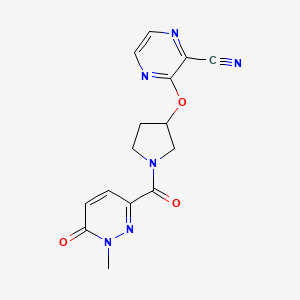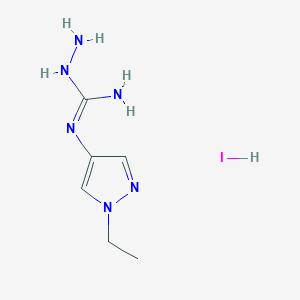
1-(3-Bromobenzyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the class of pyrazoles, which are derivatives of pyrazole. Pyrazoles are a type of five-membered heterocyclic compounds, containing one nitrogen and two carbon atoms in their ring structure. 1-(3-Bromobenzyl)-1H-pyrazol-5-amine is a unique compound due to its brominated benzyl substituent, which is known to increase its lipophilicity and solubility in organic solvents. This compound has found a variety of uses in scientific research, ranging from drug development to biochemical and physiological studies.
Scientific Research Applications
1-(3-Bromobenzyl)-1H-pyrazol-5-amine has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a starting material in the synthesis of other organic compounds, and as a reagent in the synthesis of other pyrazoles. It has also been used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, it has been used in the synthesis of other pyrazoles, such as 5-bromo-1-(3-bromobenzyl)-1H-pyrazole-5-amine.
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine A structurally similar compound, n-(3-bromobenzyl) noscapine, has been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The mode of action of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine N-(3-bromobenzyl) noscapine was found to perturb the tertiary structure of purified tubulin .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Bromobenzyl)-1H-pyrazol-5-amine Given the potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and related cellular processes such as cell division .
Result of Action
The specific molecular and cellular effects of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine Based on the potential interaction with tubulin, it can be inferred that it may disrupt normal microtubule architecture, potentially leading to effects on cell division .
Advantages and Limitations for Lab Experiments
1-(3-Bromobenzyl)-1H-pyrazol-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in organic solvents. In addition, it is relatively stable, and it has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
Given the many potential applications of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, there are many future directions for research. These include further research into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. In addition, further research into the mechanism of action of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine is needed in order to better understand its effects on diseases and other conditions. Finally, further research is needed into the potential therapeutic applications of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, as well as its potential toxicity and side effects.
Synthesis Methods
1-(3-Bromobenzyl)-1H-pyrazol-5-amine can be synthesized through a two-step process. The first step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(3-bromobenzyl)-1H-pyrazole-5-amine. The second step involves the reaction of the pyrazole with an alkyl halide, such as bromoethane. This reaction results in the formation of 1-(3-bromobenzyl)-1H-pyrazol-5-amine.
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMJURRXFPDXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)

![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)



![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)
